molecular formula C10H18O2 B14737852 ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate CAS No. 5183-34-6

ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate

Cat. No.: B14737852
CAS No.: 5183-34-6
M. Wt: 170.25 g/mol
InChI Key: WUDQFKYAOWBSAU-DTWKUNHWSA-N
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Description

Ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate is a chiral ester compound with significant importance in organic chemistry. The compound’s structure includes a cyclopentane ring substituted with an ethyl group and an ethyl ester group, making it a valuable intermediate in various synthetic processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate typically involves asymmetric synthesis techniques to ensure the correct stereochemistry. One common method is the alkylation of a chiral auxiliary followed by esterification. The reaction conditions often include the use of strong bases like sodium hydride (NaH) and solvents such as tetrahydrofuran (THF) to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve the use of biocatalysts to achieve high enantioselectivity. For example, the use of specific bacterial strains like Sphingomonas aquatilis has been reported to catalyze the asymmetric synthesis of similar compounds .

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.

    Substitution: Conditions often involve strong nucleophiles like sodium methoxide (NaOMe) in methanol.

Major Products

The major products formed from these reactions include alcohols, ketones, and substituted cyclopentane derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate has various applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into enzyme active sites selectively, influencing biochemical pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate is unique due to its specific chiral configuration and functional groups, making it a versatile intermediate in various synthetic processes. Its ability to undergo multiple types of reactions and its applications in different fields highlight its importance in organic chemistry and related disciplines .

Properties

CAS No.

5183-34-6

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

ethyl (1R,2S)-2-ethylcyclopentane-1-carboxylate

InChI

InChI=1S/C10H18O2/c1-3-8-6-5-7-9(8)10(11)12-4-2/h8-9H,3-7H2,1-2H3/t8-,9+/m0/s1

InChI Key

WUDQFKYAOWBSAU-DTWKUNHWSA-N

Isomeric SMILES

CC[C@H]1CCC[C@H]1C(=O)OCC

Canonical SMILES

CCC1CCCC1C(=O)OCC

Origin of Product

United States

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